Acetyl histidine

概要

説明

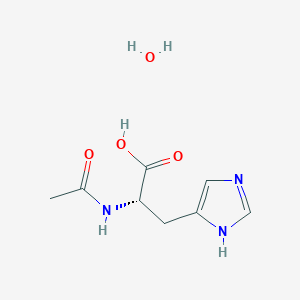

N-Acetyl-L-histidine (monohydrate) is a derivative of the amino acid histidine. It is a prominent biomolecule found in the brain, retina, and lens of poikilothermic vertebrates, such as fish, amphibians, and reptiles . This compound plays a significant role as an osmolyte, helping to maintain cellular osmotic balance.

準備方法

合成経路と反応条件: N-アセチル-L-ヒスチジン(一水和物)は、ピリジンなどの塩基の存在下、酢酸無水物または塩化アセチルを用いてL-ヒスチジンをアセチル化することにより合成できます。 反応は通常、室温で行われ、その後、再結晶などの精製工程を経て一水和物形態が得られます 。

工業生産方法: N-アセチル-L-ヒスチジン(一水和物)の工業生産には、実験室合成と同様の試薬と条件を用いた大規模なアセチル化プロセスが含まれます。 プロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器と高度な精製技術が用いられます 。

反応の種類:

酸化: N-アセチル-L-ヒスチジン(一水和物)は、特にイミダゾール環で酸化反応を起こし、さまざまな酸化生成物を生成します。

還元: 還元反応はそれほど一般的ではありませんが、強力な還元剤が存在するなどの特定の条件下で起こる可能性があります。

置換: アセチル基は、求核置換反応によって他の官能基と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: アミンやチオールなどの求核剤を置換反応に使用できます。

主要な生成物:

酸化: N-アセチル-L-ヒスチジンの酸化誘導体。

還元: 化合物の還元形態。

置換: さまざまな官能基を持つ置換誘導体。

4. 科学研究における用途

N-アセチル-L-ヒスチジン(一水和物)は、科学研究において幅広い用途があります。

化学: アセチル化反応やヒスチジン誘導体の挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスにおける浸透圧調節物質としての役割と、さまざまな組織における分布について調査されています。

医学: 神経保護における役割や特定の疾患のバイオマーカーとしての役割など、潜在的な治療用途について探求されています。

科学的研究の応用

Biological Significance

Neuroprotective Properties

N-acetyl-L-histidine is noted for its potential neuroprotective effects. Studies have shown that it may help in reducing oxidative stress in neuronal tissues, which is crucial for maintaining cognitive functions and preventing neurodegenerative diseases. Its presence in high concentrations in the brain suggests a role in protecting neural cells from damage .

Antioxidant Activity

The compound exhibits antioxidant properties, which are vital for combating oxidative stress in various tissues. Research indicates that N-acetyl-L-histidine can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular structures from oxidative damage .

Ophthalmological Applications

Cataract Prevention

One of the most notable applications of N-acetyl-L-histidine is its role in preventing cataract formation in fish models. Increased dietary histidine levels have been linked to elevated concentrations of N-acetyl-L-histidine in the lens, which correlates with reduced cataract severity. For instance, Atlantic salmon fed a histidine-enriched diet showed significant decreases in cataract incidence due to increased levels of N-acetyl-L-histidine .

Mechanism of Action

The proposed mechanism involves the synthesis of N-acetyl-L-histidine from histidine and acetate within the lens, where it acts as an osmolyte and antioxidant. The compound's ability to maintain lens transparency and prevent protein aggregation is crucial for eye health .

Nutritional Applications

Dietary Supplementation

N-acetyl-L-histidine has been explored as a dietary supplement due to its potential benefits in enhancing growth and metabolic functions in various animal species. Research indicates that appropriate levels of histidine supplementation can improve protein synthesis and overall growth performance in livestock and aquaculture .

Impact on Metabolic Health

In humans, dietary histidine (and by extension, its acetylated form) has been associated with improved metabolic profiles, including enhanced insulin sensitivity and reduced inflammation . This positions N-acetyl-L-histidine as a candidate for further research into nutritional strategies for managing metabolic disorders.

Case Studies

作用機序

N-アセチル-L-ヒスチジン(一水和物)は、主に浸透圧調節物質としての役割を通じてその効果を発揮します。細胞内における水含量とイオン濃度を調節することにより、浸透圧平衡を維持します。 変温脊椎動物の水晶体では、分子水ポンプとして機能し、水分子を輸送して白内障の形成を防ぎます 。 この化合物は、L-ヒスチジンとアセチルCoAから合成され、眼液中の特定のアシラーゼによって加水分解されます 。

類似の化合物:

N-アセチル-L-アスパラギン酸: 脳や眼、特に鳥類や哺乳類に見られるもう一つのアセチル化アミノ酸。

N-アセチル-L-システイン: 抗酸化作用で知られており、医療治療に使用されています。

N-アセチル-L-メチオニン: 生化学研究や栄養補助食品として使用されています。

比較: N-アセチル-L-ヒスチジン(一水和物)は、変温脊椎動物における浸透圧調節物質としての特定の役割でユニークです。恒温脊椎動物でより一般的であるN-アセチル-L-アスパラギン酸とは異なり、N-アセチル-L-ヒスチジンは主に外温性種に見られます。 水晶体における分子水ポンプとしての機能も、他のアセチル化アミノ酸の役割とは異なります 。

類似化合物との比較

N-Acetyl-L-aspartate: Another acetylated amino acid found in the brain and eye, particularly in birds and mammals.

N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.

N-Acetyl-L-methionine: Used in biochemical research and as a dietary supplement.

Comparison: N-Acetyl-L-histidine (monohydrate) is unique in its specific role as an osmolyte in poikilothermic vertebrates. Unlike N-Acetyl-L-aspartate, which is more prevalent in homeothermic vertebrates, N-Acetyl-L-histidine is primarily found in ectothermic species. Its function as a molecular water pump in the lens is also distinct from the roles of other acetylated amino acids .

生物活性

Acetyl histidine, specifically N-acetyl-L-histidine (NAH), is a derivative of the amino acid histidine that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, physiological roles, and implications in various studies.

N-acetyl-L-histidine is formed by the acetylation of the amino acid histidine. This modification can influence the compound's solubility, stability, and biological interactions. The acetyl group enhances the lipophilicity of histidine, potentially affecting its transport across biological membranes.

Biological Functions

-

Antioxidant Activity :

- NAH has been identified as a significant antioxidant in various biological systems. In studies involving fish, increased dietary histidine led to elevated levels of NAH in the lens, which correlated with reduced cataract formation, suggesting a protective role against oxidative stress in ocular tissues .

- Neurological Implications :

- Anti-inflammatory Effects :

The biological activity of this compound is attributed to several mechanisms:

-

Histone Acetylation :

Acetylation is a critical post-translational modification that regulates gene expression. Studies have shown that NAH can influence histone acetylation patterns, which may affect cellular responses to stress and inflammation . -

Interaction with Cellular Pathways :

NAH has been implicated in modulating pathways such as the Peroxisome proliferator-activated receptor (PPAR) signaling pathway. This modulation may influence lipid metabolism and energy homeostasis .

Table 1: Summary of Key Studies on this compound

化学反応の分析

Degradation and Hydrolysis

NAH undergoes hydrolysis via NAH deacetylase (EC 3.5.1.34), regenerating histidine and acetate :This reaction is compartmentalized in teleost fish, where hydrolysis occurs extracellularly in ocular fluid, followed by histidine reuptake .

Hydrolysis Kinetics in Fish Lens:

| Parameter | Value | Source |

|---|---|---|

| 12 μmol/min/mg | ||

| pH Optimum | 6.8–7.2 |

4-Hydroxynonenal (HNE) Modification

The imidazole ring of NAH reacts with lipid peroxidation product HNE via Michael addition , forming stable adducts :Key Observations:

- Reaction yields stoichiometric loss of histidine residues .

- Adducts are reducible by NaBH, forming stable derivatives detectable via -labeling .

Chlorination Reactions

NAH reacts with hypochlorous acid (HOCl) under disinfection conditions, forming β-cyanoalanine as the dominant product :Reactivity Comparison (vs. Tyrosine):

| Parameter | Histidine | Tyrosine |

|---|---|---|

| Reaction Half-life | 12–24 h | 15–30 min |

| Major Product | β-cyanoalanine (50% yield) | Dichlorotyrosine |

| Low-MW Byproducts | ≤7% (e.g., trihalomethanes) | ≥30% |

Photooxygenation and Crosslinking

Exposure to singlet oxygen () in the presence of photosensitizers (e.g., Rose Bengal) leads to imidazole ring oxidation , producing hydrated imidazolone derivatives :Mechanistic Insights:

- pH-dependent tautomerization influences product distribution .

- Crosslinking with adjacent histidine residues forms His-His dimers .

Phosphorylation and Transacetylation

NAH participates in phosphoryl transfer reactions, forming 3-phosphohistidine under alkaline conditions :Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| pH | 8.5 | |

| Temperature | 40°C |

Esterification and Derivatization

NAH reacts with diazomethane to form methyl esters , facilitating analytical derivatization :Synthetic Yield:

| Condition | Yield |

|---|---|

| Methanol, HSO | 75–80% |

| Room Temperature, 4h | 65% |

Oxidative Pathways

NAH is oxidized by reactive oxygen species (ROS) to form imidazoleacetaldehyde and imidazoleacetic acid , intermediates in histamine catabolism .

Oxidation Products:

Comparative Reactivity

NAH’s imidazole ring exhibits lower electrophilic reactivity compared to free histidine due to acetyl group stabilization .

Reactivity Ranking (Amino Acids):

- Cysteine

- Methionine

- Tyrosine

- Histidine

- Tryptophan

特性

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWSDQRXCOJSFC-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021292 | |

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39145-52-3 | |

| Record name | Acetyl histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-histidine Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLHISTIDINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。